molecular formula C28H32N4O2S2 B12197444 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12197444
M. Wt: 520.7 g/mol
InChI Key: JPFHMQXZBYMACU-NKFKGCMQSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • A 4-methylbenzyl substituent on the thiazolidinone nitrogen (position 3 of the thiazolidinone ring).
  • An (octylamino) group at position 2 of the pyridopyrimidinone scaffold.
  • A (Z)-configured methylidene bridge connecting the two heterocyclic systems.

Its synthesis likely involves condensation of a substituted thiazolidinone precursor with a functionalized pyridopyrimidinone intermediate, as seen in analogous compounds (e.g., microwave-assisted methods for related thiazolidinone-pyrimidine hybrids ).

Properties

Molecular Formula

C28H32N4O2S2

Molecular Weight

520.7 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[[2-(octylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H32N4O2S2/c1-3-4-5-6-7-9-16-29-25-22(26(33)31-17-10-8-11-24(31)30-25)18-23-27(34)32(28(35)36-23)19-21-14-12-20(2)13-15-21/h8,10-15,17-18,29H,3-7,9,16,19H2,1-2H3/b23-18-

InChI Key

JPFHMQXZBYMACU-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Canonical SMILES

CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as zinc chloride and reagents like ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cancer cell proliferation and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Substituents (Thiazolidinone N3 / Pyridopyrimidinone C2) Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 4-Methylbenzyl / Octylamino 581.76 N/A (hypothesized: enhanced lipophilicity due to octyl chain)
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Allyl / Ethylamino 413.50 No reported bioactivity; used as a synthetic intermediate
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-Phenylethyl / Ethylamino 505.63 Structural analog with aromatic bulk; potential for improved target binding
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Isobutyl / 4-Methylbenzylamino 549.68 Branched alkyl chain may reduce crystallinity; unconfirmed anti-inflammatory activity
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Chromene-linked / Methylthieno 425.44 Microwave-synthesized; demonstrated anti-oxidant/anti-inflammatory potential

Key Observations:

Substituent Effects on Lipophilicity: The octylamino group in the target compound increases logP compared to ethylamino (e.g., +3–4 units estimated via in silico models ). This may improve blood-brain barrier penetration but reduce aqueous solubility. Aromatic substituents (e.g., 4-methylbenzyl, phenylethyl) enhance π-π stacking interactions, as seen in crystallographic studies of related thiazolidinones .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times for chromene-linked analogs (≤6 hours vs. 8–10 hours for conventional heating ).

Biological Activity Trends :

  • Chromene- or coumarin-linked derivatives (e.g., compound 11 in ) show anti-inflammatory activity (IC50 ~10–20 μM in COX-2 inhibition assays), while simpler alkyl/aryl analogs lack reported bioactivity .

Structural and Functional Insights

  • Thioxo vs.
  • Z Configuration: The (Z)-configured methylidene bridge is critical for planar molecular geometry, as confirmed by NOESY correlations in related compounds .

Biological Activity

The compound 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a unique structural configuration that includes a pyrido[1,2-a]pyrimidine core and a thiazolidinone ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is C22H20N4O3S2C_{22}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 452.6 g/mol. The compound features multiple functional groups that contribute to its biological activity:

Property Detail
Molecular FormulaC22H20N4O3S2
Molecular Weight452.6 g/mol
IUPAC Name(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
InChIInChI=1S/C22H20N4O3S2/c1-14...

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. The compound has been tested against various bacterial strains with promising results.

Antibacterial Activity:
The compound showed good to very good antibacterial activity against eight species of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent efficacy compared to standard antibiotics like ampicillin and streptomycin.

Table 1: Antibacterial Activity of the Compound

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.0150.030
Staphylococcus aureus0.0080.020
Bacillus cereus0.0150.030

The most sensitive bacterium was Enterobacter cloacae, while Escherichia coli exhibited the highest resistance among the tested strains.

Antifungal Activity:
In addition to antibacterial properties, the compound also demonstrated antifungal activity with MIC values ranging from 0.004 mg/mL to 0.060 mg/mL against various fungal strains.

Table 2: Antifungal Activity of the Compound

Fungal Strain MIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.060

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular processes like signal transduction and gene expression modulation. The presence of thiazolidinone and pyrido[1,2-a]pyrimidine moieties enhances its reactivity and interaction with biological targets.

Case Studies

In a recent study published in PMC, derivatives similar to the compound were evaluated for their antimicrobial properties, revealing that modifications in their structure could significantly enhance their efficacy against resistant strains . These findings underscore the importance of structure–activity relationships in developing new antimicrobial agents.

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